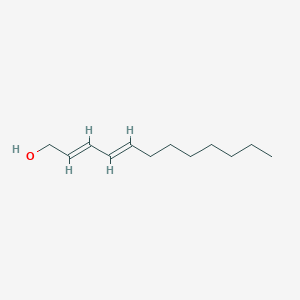
Bis(2-ethylhexyl) phenyl phosphate
Vue d'ensemble
Description
Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester (OPE) with the molecular formula C22H39O4P . It has an average mass of 398.516 Da and a monoisotopic mass of 398.258606 Da . It is also known by other names such as Bis(2-ethylhexyl) hydrogen phosphate, Di(2-ethylhexyl) phosphate, HDEHP, and HDEHPA .
Molecular Structure Analysis
The molecular structure of BEHPP consists of two 2-ethylhexyl groups and a phenyl group attached to a phosphate group . The exact mass of BEHPP is 398.25859672 g/mol .Physical And Chemical Properties Analysis
BEHPP has a molecular weight of 398.5 g/mol . It has a high XLogP3 value of 7.2, indicating it is very hydrophobic . It has no hydrogen bond donors and four hydrogen bond acceptors . It has a high rotatable bond count of 16 .Applications De Recherche Scientifique
Environmental Monitoring
BEHPP as a Soil Contaminant Indicator: Recent studies have identified BEHPP as a ubiquitous contaminant in surface soils from South China, indicating its potential as an environmental monitoring marker . The detection frequency of BEHPP was 67.4%, with concentrations ranging from non-detectable to 7.05 ng/g dry weight . This suggests that BEHPP can serve as an indicator for the presence of organophosphate esters (OPEs) in environmental studies.
Industrial Application
Correlation with Other OPEs in Manufacturing: The strong correlation between BEHPP and other OPE congeners, such as TEHP, TBOEP, and TPHP, suggests that BEHPP may share similar commercial applications and sources. This information is valuable for industries to monitor and manage the use of OPEs in their products and processes .
Soil Science
Functional Area Distribution of BEHPP: BEHPP’s distribution across different functional areas—agricultural, scenic, commercial, industrial, and residential—provides insights into the soil science field. The varying concentrations of BEHPP in these areas reflect its mobility and stability in different soil types, which is crucial for soil contamination and remediation studies .
Chemical Analysis
Advanced Detection Techniques for BEHPP: The detection of BEHPP in various matrices requires advanced analytical techniques. Research into improving the sensitivity and accuracy of these methods is essential for quantifying low-level contaminants and understanding their environmental fate .
Toxicology
Assessment of BEHPP’s Ecotoxicological Impact: Given its widespread presence, there is a need for ecotoxicological studies to assess the impact of BEHPP on wildlife and ecosystems. Research in this area could lead to the development of new guidelines for safe levels of BEHPP in the environment .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is an organophosphate ester . It is primarily used as a lubricant additive, corrosion inhibitor, and a metal extractant . Its primary targets are metals, specifically uranium salts and rare earth metals . It is also involved in the extraction of Iron (II) ions after the reduction of Iron (III) ions .
Mode of Action
BEHPP interacts with its targets (metals) through a process known as solvent extraction . In this process, BEHPP, being a lipophilic compound, forms a complex with the metal ions in the aqueous phase. This complex is then transferred to the organic phase due to the lipophilic nature of BEHPP .
Biochemical Pathways
For instance, some organophosphates have been found to induce oxidative stress and perturb fatty acid metabolism .
Result of Action
The primary result of BEHPP’s action is the extraction of target metals from an aqueous phase to an organic phase . This property is exploited in various industrial applications, such as the extraction of uranium salts and rare earth metals . Behpp has also been identified as a contaminant in indoor dust samples and surface soils , indicating potential environmental and health impacts.
Action Environment
The efficacy and stability of BEHPP can be influenced by various environmental factors. For instance, the presence of BEHPP has been detected in different functional areas (agricultural, scenic, commercial, industrial, and residential areas), with higher concentrations found in commercial, industrial, and residential areas . This suggests that human activities and industrial processes may influence the distribution and concentration of BEHPP in the environment.
Propriétés
IUPAC Name |
bis(2-ethylhexyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051770 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
16368-97-1 | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-ethylhexyl) phenyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the discovery of Bis(2-ethylhexyl) phenyl phosphate (BEHPP) in indoor environments?
A1: The discovery of BEHPP in indoor dust is significant because it highlights the presence of a previously unknown OPE in a common indoor environment. [] This is concerning because OPEs are known to have potential health effects, and the widespread presence of BEHPP in indoor dust [] suggests potential for human exposure. Additionally, the study found that BEHPP concentrations were comparable to, or even higher than, some traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). [] This emphasizes the need for further research on the potential health impacts of BEHPP exposure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)










![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
